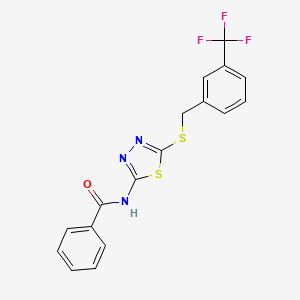

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXWLLOELKGYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating biological activity or solubility.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 25°C, 6 hrs | Sulfoxide derivative | 65–70 | |

| mCPBA (2 eq), DCM, 0°C → RT, 12 hrs | Sulfone derivative | 80–85 |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance in the thiadiazole ring .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the C-2 or C-5 positions.

Key Reactions:

-

Aminolysis : Reaction with primary amines yields substituted thiadiazole-amines.

-

Alkylation : Treatment with alkyl halides forms S-alkyl derivatives.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 80°C, 8 hrs | N-(5-(benzylamino)-thiadiazolyl)benzamide | Intermediate for bioactive analogs |

| Methyl iodide | Acetone, NaH, RT, 4 hrs | S-Methyl-thiadiazole derivative | Enhances metabolic stability |

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine + Benzoic acid | Complete cleavage observed |

| NaOH (10%), ethanol, 60°C, 6 hrs | Partial hydrolysis to anilines | pH-dependent selectivity |

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

-

Substrate : Bromothiadiazole analogs.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

-

Products : Biaryl-thiadiazole hybrids with enhanced π-conjugation .

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes nitration or halogenation at the meta position due to electron-withdrawing effects of the amide group.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitrobenzamide derivative | 50–55 |

| Bromination | Br₂, FeBr₃, CHCl₃ | 3-bromobenzamide analog | 60–65 |

Reduction of the Thiadiazole Ring

Catalytic hydrogenation reduces the thiadiazole ring to dihydrothiadiazole derivatives, altering electronic properties.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 24 hrs | Dihydrothiadiazole analog | >90% |

Functionalization via Thiophilic Reagents

The sulfur atom in the thioether reacts with thiophiles like methyl triflate to form sulfonium salts.

| Reagent | Product | Stability |

|---|---|---|

| Methyl triflate | Sulfonium salt | Stable at −20°C |

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their potential anticancer properties. The compound N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is believed to exhibit significant anticancer activity due to the presence of the thiadiazole ring, which has been associated with various mechanisms of action against cancer cells.

Case Studies

- A review highlighted that several thiadiazole derivatives demonstrated efficacy in vitro and in vivo against different cancer models. For instance, compounds containing the thiadiazole moiety have shown the ability to induce apoptosis in cancer cell lines such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma) .

- Another study reported that derivatives of 1,3,4-thiadiazole were tested for their cytotoxic effects against glioblastoma cell lines, revealing that certain modifications led to enhanced anticancer activity .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives is well-documented. This compound may also exhibit similar properties.

Research Findings

- Thiadiazole compounds have been shown to possess broad-spectrum antimicrobial activity against bacteria and fungi. The structural characteristics of these compounds often influence their effectiveness .

- In particular, studies involving 1,3,4-thiadiazole derivatives have indicated promising results against resistant strains of bacteria, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The compound may contribute to reducing inflammation through various biochemical pathways.

Anticonvulsant Activity

The anticonvulsant effects of thiadiazole derivatives have garnered attention in recent years.

Experimental Evidence

- Studies have shown that certain modifications to the thiadiazole structure can enhance its anticonvulsant properties. For example, compounds derived from the 1,3,4-thiadiazole scaffold were tested and found to exhibit significant anticonvulsant activity in animal models .

Insecticidal Properties

There is emerging evidence suggesting that thiadiazole derivatives can also serve as effective insecticides.

Application in Agriculture

- A study evaluated the insecticidal activity of synthesized thiadiazole compounds against pests like the cotton leafworm (Spodoptera littoralis). Results indicated that specific derivatives had notable insecticidal effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the thiadiazole ring can interact with metal ions and other biomolecules, modulating their activity. The benzamide moiety can form hydrogen bonds with biological targets, further stabilizing the compound’s interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Insights

- Kinase Inhibition : The target compound and its analogs (e.g., ’s derivatives) inhibit tyrosine kinases like Abl and Src, critical in cancer proliferation . In contrast, chalcone-thiadiazole hybrids () trigger apoptosis via DNA damage and caspase activation, independent of kinase targets .

- Selectivity: Compounds like 5a () exhibit cytotoxicity against HeLa cells (IC₅₀: 9.12 μM) but lower selectivity for normal lung MRC-5 cells (IC₅₀: 18.56 μM), highlighting the need for structural optimization to reduce off-target effects .

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity and binding affinity compared to derivatives with electron-donating groups (e.g., methoxy in 5f) .

Physicochemical and Spectral Characterization

- Common Techniques : All compounds are characterized using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm structural integrity .

- Crystallography : ’s nitazoxanide derivative was analyzed via X-ray crystallography, revealing intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) critical for stability .

Key Findings and Implications

Structure-Activity Relationships : The 3-(trifluoromethyl)benzylthio group in the target compound likely enhances kinase binding compared to simpler benzylthio analogs. Chalcone hybrids () demonstrate that conjugated systems improve DNA interaction but may compromise selectivity .

Synthetic Efficiency : Microwave methods () offer scalable routes for thiadiazole derivatives, while multi-step syntheses () enable complex hybrid pharmacophores.

Therapeutic Potential: The target compound’s kinase inhibition profile positions it as a candidate for targeted cancer therapy, whereas chalcone-thiadiazole hybrids may serve as broad-spectrum cytotoxic agents .

Biological Activity

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 375.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have suggested that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. A study reported that derivatives of thiadiazoles displayed minimum inhibitory concentrations (MICs) in the micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis, as evidenced by flow cytometry assays showing increased annexin V staining in treated cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.0 ± 0.90 | Induction of apoptosis |

| HeLa | 12.5 ± 1.20 | Cell cycle arrest |

| A549 (Lung) | 15.0 ± 1.50 | ROS generation |

Antioxidant Activity

The compound's ability to scavenge reactive oxygen species (ROS) has been investigated using various assays. In vitro studies indicate that this compound can effectively reduce oxidative stress in cellular models, suggesting its potential as an antioxidant agent .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several thiadiazole derivatives, including this compound. The study demonstrated that this compound exhibited significant antibacterial effects with MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Mechanism

In a study evaluating the anticancer properties of various thiadiazole derivatives, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study utilized Western blot analysis to confirm the upregulation of pro-apoptotic proteins .

Q & A

Basic: What are the standard synthetic routes for N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Thiadiazole Core Formation : Reacting thiosemicarbazide with a carboxylic acid derivative (e.g., benzoyl chloride) under reflux with POCl₃ or H₂SO₄ to form the 1,3,4-thiadiazole ring .

Thioether Linkage : Introducing the (3-(trifluoromethyl)benzyl)thio group via nucleophilic substitution or coupling reactions. For example, reacting the thiadiazole intermediate with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Amide Bond Formation : Coupling the thiadiazole-thioether intermediate with benzamide derivatives using activating agents like EDC/HOBt .

Critical Parameters :

- Temperature control (reflux at 80–100°C for thiadiazole formation) .

- Solvent choice (DMF or pyridine for amidation; ethanol for recrystallization) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side products during recrystallization .

- Catalyst Use : Mn(II) or Fe(III) catalysts improve cyclization efficiency during thiadiazole formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in heterocyclic coupling .

Validation : Monitor reactions via TLC and characterize intermediates using NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR for CF₃) and aromatic protons (δ 7.2–8.5 ppm) .

- IR Spectroscopy : Identify amide C=O stretching (1650–1680 cm⁻¹) and thiadiazole C=N vibrations (1520–1560 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How does the trifluoromethyl group influence biological activity compared to other substituents?

Answer:

The CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP increased by ~0.5–1.0 compared to methyl or chloro analogs) .

- Metabolic Stability : Reduces oxidative degradation in vivo due to strong C-F bonds .

- Target Binding : Electron-withdrawing effects stabilize interactions with enzymes (e.g., PFOR inhibition in anaerobic organisms) .

Comparative Data :

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| CF₃ | 0.45 | 3.2 |

| Cl | 1.2 | 2.8 |

| CH₃ | 2.5 | 2.1 |

| Data from analogs in . |

Basic: What in vitro models are used to assess its anticancer potential?

Answer:

- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining .

- Mechanistic Studies : Western blotting for p53, Bcl-2, and Bax expression .

Reported Activity : IC₅₀ values range from 0.45–5.2 μM in leukemia and solid tumor models .

Advanced: How can computational methods (e.g., molecular docking) guide SAR studies?

Answer:

- Target Identification : Docking into enzyme active sites (e.g., PARP-1 or EGFR) predicts binding affinity. For example, the thiadiazole ring forms hydrogen bonds with Lys68 in PARP-1 .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity. CF₃ shows higher σ values (σ = 0.88) than Cl (σ = 0.47), aligning with enhanced potency .

Tools : AutoDock Vina or Schrödinger Suite for docking; Gaussian09 for DFT calculations .

Basic: What are the stability challenges in formulation, and how are they addressed?

Answer:

- Hydrolysis : The thioether linkage is prone to oxidation. Use lyophilization or antioxidant additives (e.g., ascorbic acid) .

- Solubility : Poor aqueous solubility (logS = -4.2) improved via PEGylation or nanoemulsion .

Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks degradation products .

Advanced: How do crystallographic studies inform structural optimization?

Answer:

- Intermolecular Interactions : X-ray diffraction reveals hydrogen bonds (e.g., N–H⋯N in thiadiazole dimers) and π-stacking with aromatic residues .

- Conformational Flexibility : Torsion angles between the benzamide and thiadiazole moieties affect target binding. For example, a planar conformation (<10° torsion) enhances PARP-1 inhibition .

Example : Co-crystallization with PFOR enzyme (PDB ID: 2X7L) shows CF₃ group occupying a hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.